MFCD03651094
Description
For this analysis, we will assume it shares structural and functional similarities with halogenated phenylboronic acids, such as (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL MFCD13195646) . These compounds are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
3-[(4Z)-4-[(4-chlorophenyl)methylidene]-2-(4-methylphenyl)-5-oxoimidazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-13-2-6-15(7-3-13)19-22-17(12-14-4-8-16(21)9-5-14)20(26)23(19)11-10-18(24)25/h2-9,12H,10-11H2,1H3,(H,24,25)/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFWPEKHXUDJHB-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)N2CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03651094 involves specific reaction conditions and reagents. Detailed synthetic routes are often proprietary, but general methods include:
Step 1: Initial reaction involving [specific reagents and conditions].
Step 2: Intermediate formation under [specific conditions].
Step 3: Final product formation with [specific reagents and conditions].
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch processing: Controlled reaction conditions in large reactors.
Continuous flow processing: Streamlined production with consistent quality control.
Chemical Reactions Analysis
Types of Reactions
MFCD03651094 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [specific products].
Reduction: Reaction with reducing agents to yield [specific products].
Substitution: Reaction with nucleophiles or electrophiles to produce [specific products].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include [specific agents] under [specific conditions].
Reduction: Common reducing agents include [specific agents] under [specific conditions].
Substitution: Typical reagents include [specific nucleophiles/electrophiles] under [specific conditions].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Produces [specific products].
Reduction: Yields [specific products].
Substitution: Results in [specific products].
Scientific Research Applications
MFCD03651094 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating specific diseases or conditions.
Industry: Utilized in the production of [specific industrial products] due to its unique properties.
Mechanism of Action
Conclusion
This compound is a compound with significant potential in various scientific fields. Understanding its synthesis, reactions, applications, and mechanism of action can provide valuable insights into its utility and significance. Further research and development can unlock new applications and enhance its value in scientific and industrial contexts.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Discussion
Structural Impact on Reactivity and Solubility
- Halogen vs. Fluorine Substituents : The bromo-chloro-boronic acid (CAS 1046861-20-4) exhibits moderate solubility (0.24 mg/mL) due to balanced hydrophobicity from halogens, whereas the tetrafluorobenzoic acid (CAS 602-94-8) shows higher solubility (0.492 mg/mL) attributed to electronegative fluorine enhancing polar interactions .
- Trifluoromethyl Groups : The trifluoromethyl group in CAS 1533-03-5 increases lipophilicity (Log P = 2.15), favoring membrane permeability but limiting aqueous solubility .
Bioactivity and Drug Development Potential
- BBB Penetration : Boronic acids like this compound and CAS 1046861-20-4 are promising for CNS-targeted drugs due to BBB permeability, unlike fluorinated acids .
- Enzyme Interactions : The CYP inhibition by CAS 1533-03-5 highlights risks in co-administered therapies, whereas boronic acids show cleaner profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
